molecular formula C12H12N2O3S B12327117 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime

Katalognummer: B12327117
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: FWFDXRHPTWTMFF-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime is a compound that belongs to the class of oxime derivatives. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic structures. The presence of both phenylsulfonyl and pyrrole groups in this compound makes it a valuable building block in synthetic organic chemistry.

Vorbereitungsmethoden

The synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime typically involves the reaction of 1-(Phenylsulfonyl)-1H-pyrrole with ethanone oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, such as cyclization or rearrangement, to produce the desired products. The phenylsulfonyl group acts as a directing group, facilitating these transformations .

Vergleich Mit ähnlichen Verbindungen

1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethanone oxime can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H12N2O3S

Molekulargewicht

264.30 g/mol

IUPAC-Name

(NE)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10+

InChI-Schlüssel

FWFDXRHPTWTMFF-JLHYYAGUSA-N

Isomerische SMILES

C/C(=N\O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Kanonische SMILES

CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.